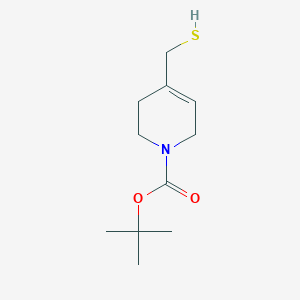
Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound with the molecular formula C11H21NO2S. This compound is notable for its unique structure, which includes a tetrahydropyridine ring substituted with a tert-butyl ester and a sulfanylmethyl group. It is used in various chemical and biological research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with various molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active tetrahydropyridine moiety, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(sulfanylmethyl)-1-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a tetrahydropyridine ring.
Tert-butyl 4-(sulfanylmethyl)-1-azepane-1-carboxylate: Contains an azepane ring.
Uniqueness
Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its tetrahydropyridine ring, which imparts different reactivity and biological activity compared to similar compounds with different ring structures. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C11H19NO2S |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
tert-butyl 4-(sulfanylmethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-15)5-7-12/h4,15H,5-8H2,1-3H3 |
InChI Key |
KCOUVRAEHNQIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















